

How to minimize corrosion in reactors during urea synthesis.

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Compound of Interest

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Technical Support Center: Urea Synthesis Reactor Corrosion

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting procedures to minimize corrosion during urea synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of corrosion in urea synthesis reactors? A1: The primary corrosive agent in the urea synthesis process is the intermediate compound, ammonium carbamate.^[1] This compound is formed from the reaction of ammonia (NH₃) and carbon dioxide (CO₂) at high pressures and temperatures and is highly aggressive towards many metals.^{[1][2]} The high acidity of the process can lead to general thinning of materials like carbon steel, with corrosion rates sometimes exceeding 1000 mm/year.^{[3][4]}

Q2: Why is the controlled addition of oxygen necessary in the reactor? A2: Oxygen is added as a passivating agent to protect stainless steel surfaces.^[5] It allows for the formation and maintenance of a stable, protective chromium-oxide layer on the steel.^[4] In the absence of sufficient oxygen, stainless steels lose their passive protection and are subject to "active corrosion," which can occur at extremely high rates.^{[5][6]} For example, 316L-UG stainless steel can experience corrosion rates of up to 100 mm/year in an active state.^[4]

Q3: What are the most common materials used for constructing or lining urea reactors? A3: Due to the harsh environment, specific corrosion-resistant materials are required. Common choices include:

- 316L Urea Grade (316L-UG): A modified stainless steel that has historically been a workhorse for conventional plants.[3]
- Austenitic Stainless Steel (e.g., 25-22-2 / 2RE69): A higher-alloyed steel designed for more severe service conditions and better corrosion resistance than 316L-UG.[3][7]
- Duplex Stainless Steels (e.g., DP28W™, Safurex®): These materials offer excellent resistance to carbamate corrosion and have strong passivation properties, reducing the amount of passivation air required.[1][3]
- Zirconium and Titanium: These metals form a very stable protective oxide layer and do not require passivation air.[4][8] They are highly resistant but are also more expensive.[1][4]

Q4: What is the difference between "active" and "passive" corrosion? A4:

- Passive Corrosion: This is a state where the metal surface is protected by a thin, stable oxide film. With sufficient oxygen, stainless steel corrodes at a very low, predictable rate, typically between 0.01 and 0.15 mm per year for 316L-UG.[4]
- Active Corrosion: This occurs when the protective passive layer is damaged or cannot form due to a lack of oxygen.[4] The corrosion rate accelerates dramatically and cannot be reversed online. Once active corrosion begins, a plant shutdown for re-passivation is necessary.[4]

Troubleshooting Guide

Q1: Our experiments show accelerated corrosion. What are the first parameters to check? A1: The first and most critical parameter to verify is the oxygen supply. An insufficient oxygen level is a primary cause of the shift from passive to active corrosion.[9] Ensure that the oxygen (typically supplied as air in the CO₂ feed) is maintained at the recommended level for your material of construction, usually between 0.4 - 0.6 volume percentage.[3][4] Additionally, review the operating temperature, as even a 10°C rise can double the corrosion rate.[1][9]

Q2: We have detected a leak in the high-pressure section. What is the immediate course of action? A2: Any leak in the high-pressure synthesis section is critical and poses a significant safety risk. Leaking ammonium carbamate is extremely corrosive to the carbon steel components often used for external structural support, such as bolts and flanges.[10] It is strongly recommended to shut down the plant to address the leak safely. A leak indicates that corrosion has already breached the liner, and continued operation can lead to catastrophic failure.[10]

Q3: Corrosion appears to be concentrated near welds and fittings. What could be the cause?

A3: This is likely due to issues in the heat-affected zone (HAZ) or crevice corrosion.

- HAZ Corrosion: Improper welding techniques or handling can make the areas around welds more susceptible to corrosion, even in corrosion-resistant alloys like duplex stainless steel. [3]
- Crevice Corrosion: Crevices in flange connections or dead zones in piping can trap carbamate solution.[10] Oxygen in these trapped areas gets depleted, leading to highly localized and aggressive active corrosion.[9][10] This highlights the importance of equipment design that avoids tight crevices and ensures good flow.

Q4: How does the NH_3 to CO_2 ratio impact corrosion? A4: The molar ratio of ammonia to carbon dioxide is an important process parameter. A significant excess of ammonia is typically used to ensure a high conversion of CO_2 . [3] Higher ammonia ratios tend to make the process less aggressive towards the materials of construction.[3]

Materials and Data

Quantitative data is crucial for understanding material performance and predicting reactor lifetime.

Table 1: Typical Corrosion Rates of Materials in Urea Synthesis Environments

Material	Condition	Typical Corrosion Rate (mm/year)
Carbon Steel	Active (Direct Carbamate Contact)	>25 to >1000[3][4]
316L-UG Stainless Steel	Passive (Sufficient O ₂)	0.01 - 0.15[4]
316L-UG Stainless Steel	Active (Insufficient O ₂)	up to 100[4]
Titanium	Passive	~0.01[11]
Zirconium	Passive	(Highly resistant, does not require passivation air)[8]

Table 2: Effect of Dissolved Oxygen on Corrosion Rates of Stainless Steels in Urea Solution[6]

O ₂ Concentration (ppm)	ASTM 316L Corrosion Rate (mm/year)	State	ASTM 310MoLN (25-22-2) Corrosion Rate (mm/year)	State
0.5	30 - 40	Active	10	Active
1	30 - 40	Active	10	Active
3	30 - 40	Active	0.03	Passive
5	0.12	Passive	0.03	Passive
7.3	0.12	Passive	0.03	Passive

Experimental Protocols & Workflows

Protocol 1: General Procedure for Reactor Passivation at Startup

This protocol outlines a general methodology for establishing the protective passive layer on stainless steel reactor linings.

- **Pre-Startup Inspection:** Ensure the reactor's internal surfaces are free from contaminants, especially iron particles, chlorides, and organic residues. Clean surfaces are essential for uniform passivation.
- **System Inerting:** Purge the reactor and associated high-pressure equipment with an inert gas like nitrogen to remove residual air and moisture.
- **Introduction of Feed:** Begin feeding ammonia (NH_3) and carbon dioxide (CO_2) into the reactor according to the specific process startup sequence.
- **Oxygen Injection:** Introduce the passivating agent (typically air) into the CO_2 feed stream before or simultaneously with the CO_2 feed. The oxygen concentration must be established and stable before reaching corrosive operating conditions. A typical target is 0.4-0.6% by volume in the CO_2 .^[4]
- **Controlled Ramp-Up:** Gradually increase the reactor temperature and pressure to the target operating conditions. Avoid rapid temperature changes.
- **Hold and Stabilize:** Maintain the reactor at operating conditions for a specified period to ensure the complete formation of a stable passive layer across all internal surfaces.
- **Verification:** Monitor process parameters closely. A stable operating condition with no signs of abnormal activity indicates successful passivation.

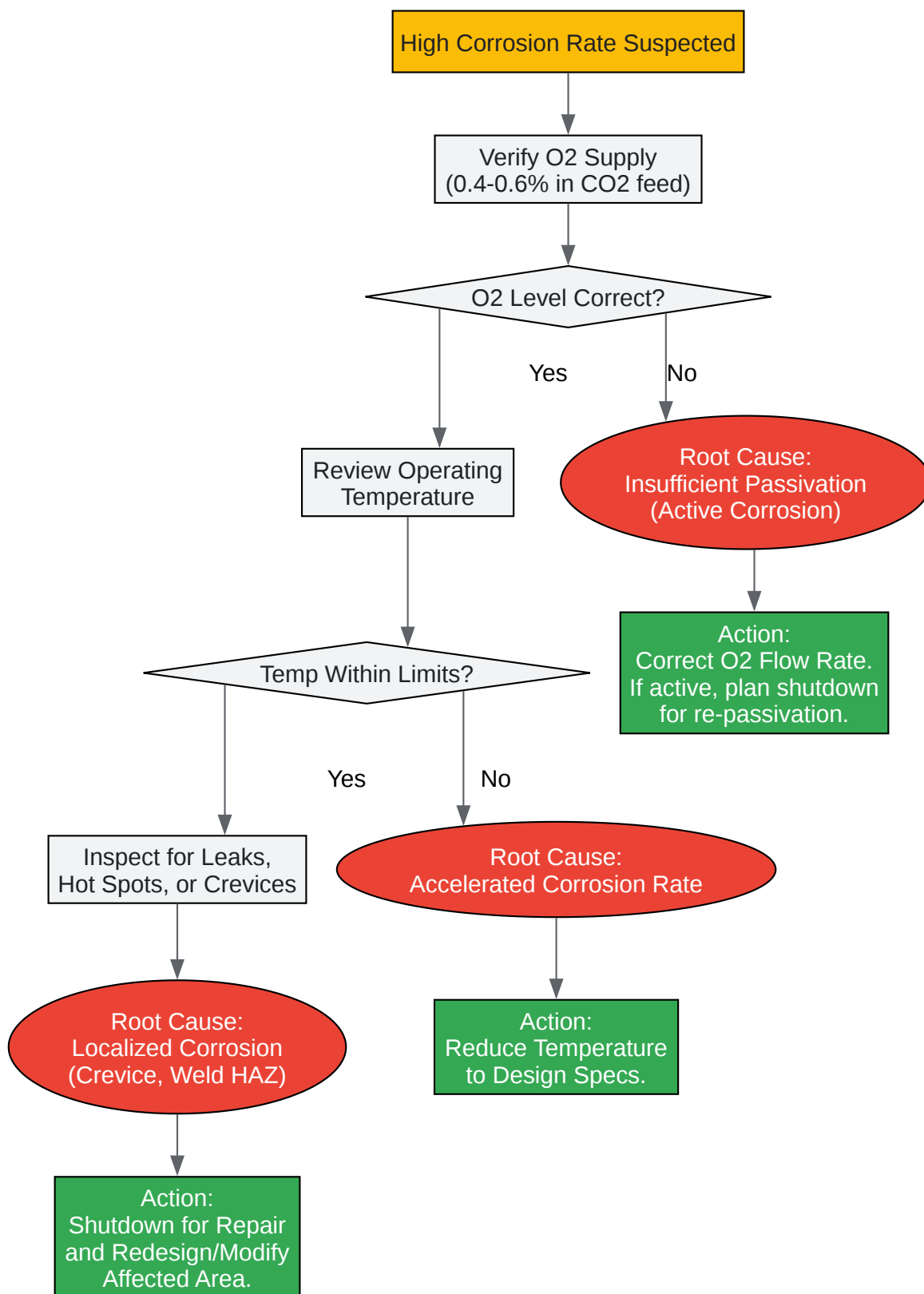
Protocol 2: Methodology for Corrosion Rate Monitoring via Coupon Testing

- **Coupon Preparation:** Prepare and weigh several test coupons of the same material as the reactor liner. Record the precise weight and surface area of each coupon.
- **Installation:** Install the coupons in a specially designed rack that is placed inside the reactor. The rack should position coupons in both the liquid and vapor phases to assess corrosion in different environments.
- **Exposure:** Expose the coupons to the reactor's operating environment for a predetermined experimental period (e.g., 500 or 1000 hours).

- **Retrieval and Cleaning:** After the exposure period, carefully retrieve the coupons during a scheduled shutdown. Clean the coupons according to standard procedures (e.g., ASTM G1) to remove any surface deposits without removing the base metal.
- **Final Weighing:** Dry and re-weigh the cleaned coupons.
- **Calculation:** Calculate the corrosion rate using the following formula: Corrosion Rate (mm/year) = (Weight Loss [g] * 8.76×10^4) / (Surface Area [cm²] * Material Density [g/cm³] * Exposure Time [hours])

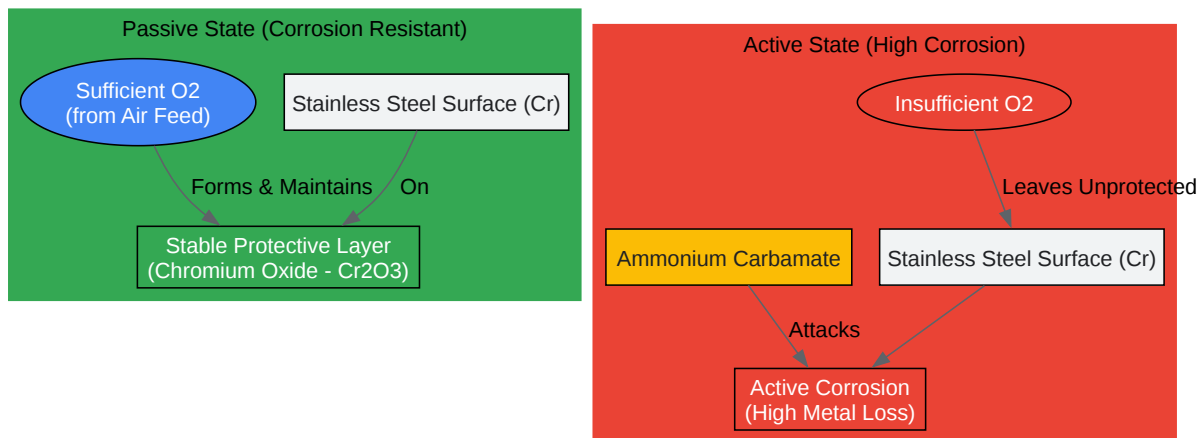
Visualizations

The following diagrams illustrate key logical workflows and mechanisms related to corrosion control.



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Caption: A logical workflow for troubleshooting high corrosion rates in a urea reactor.



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Caption: The chemical mechanism of passivation and the onset of active corrosion.

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